molecular formula C19H29F3N4O B2682997 (3,5-dimethylpiperidin-1-yl)(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone CAS No. 1226446-62-3

(3,5-dimethylpiperidin-1-yl)(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone

Cat. No.: B2682997
CAS No.: 1226446-62-3
M. Wt: 386.463
InChI Key: NSACROWCRXSFBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazole-Based Compounds

The pyrazole scaffold, first identified in 1883 by German chemist Ludwig Knorr, emerged as a foundational heterocyclic system in organic synthesis. Knorr’s pioneering work on antipyrine (a pyrazole derivative) laid the groundwork for medicinal applications of this aromatic ring system. Subsequent advancements, such as Hans von Pechmann’s 1898 synthesis of pyrazole from acetylene and diazomethane, established scalable production methods. By the mid-20th century, the isolation of 1-pyrazolyl-alanine from watermelon seeds (1959) confirmed pyrazole’s biological relevance, spurring investigations into its pharmaceutical potential.

The integration of pyrazole into drug development accelerated in the 1990s with the commercialization of celecoxib, a selective COX-2 inhibitor, validating the scaffold’s capacity for target-specific activity. This era also saw pyrazole derivatives adopted as key components in agrochemicals, including fenpyroximate and fipronil, highlighting their structural versatility.

Year Milestone Significance
1883 Discovery of pyrazole by Ludwig Knorr Established core heterocyclic framework
1898 Pechmann synthesis method Enabled scalable pyrazole production
1959 Isolation of 1-pyrazolyl-alanine Demonstrated natural occurrence in biological systems
1999 FDA approval of celecoxib Validated pyrazole’s pharmaceutical utility

Significance of Trifluoromethyl Substitution in Heterocyclic Chemistry

Trifluoromethyl (-CF₃) substitution enhances pyrazole derivatives through three synergistic effects:

  • Electron-Withdrawing Influence : The -CF₃ group increases ring electron deficiency, improving stability against oxidative degradation.
  • Lipophilicity Modulation : Fluorine’s hydrophobic character boosts membrane permeability, as evidenced by 3-(trifluoromethyl)pyrazole’s logP value of 1.39.
  • Metabolic Resistance : C-F bonds resist enzymatic cleavage, prolonging half-life in vivo.

These properties make trifluoromethyl pyrazoles indispensable in medicinal chemistry. For example, 3-(trifluoromethyl)pyrazole derivatives exhibit nanomolar affinity for succinate dehydrogenase, enabling their use as fungicides. Recent advances in C–H trifluoromethylation, such as visible light-mediated methods using trifluoromethylsulfonyl-pyridinium salts, have streamlined the synthesis of these compounds.

Evolution of Piperidine-Substituted Pyrazole Research

Piperidine integration into pyrazole frameworks addresses two pharmacological challenges:

  • Stereochemical Complexity : The piperidine ring’s chair conformation introduces spatial constraints that enhance target binding specificity.
  • Basic Nitrogen Modulation : Piperidine’s tertiary nitrogen (pK~a~ ≈ 11) improves solubility under physiological conditions while maintaining blood-brain barrier permeability.

The compound (3,5-dimethylpiperidin-1-yl)(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone exemplifies this design philosophy. Its dual piperidine moieties enable multivalent interactions with G protein-coupled receptors (GPCRs), as demonstrated in recent kinase inhibitor studies.

Current Research Landscape for Pyrazole-Piperidine Conjugates

Contemporary studies focus on three frontiers:

  • Synthetic Methodologies : Photoredox catalysis enables regioselective trifluoromethylation of pyrazoles at ambient temperatures, achieving yields up to 71%.
  • Computational Modeling : Density functional theory (DFT) analyses predict binding modes of piperidine-pyrazole conjugates to adenosine A~2A~ receptors with RMSD values <1.5 Å.
  • Therapeutic Applications : Early-stage trials highlight these compounds’ potential in neurodegenerative disease modulation through σ-1 receptor antagonism.

For instance, copper-catalyzed N-arylation of 3-(trifluoromethyl)pyrazole derivatives has produced lead candidates with IC~50~ values below 100 nM against triple-negative breast cancer cell lines.

Properties

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-[5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)pyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29F3N4O/c1-12-9-13(2)11-25(10-12)18(27)16-14(3)26(23-17(16)19(20,21)22)15-5-7-24(4)8-6-15/h12-13,15H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSACROWCRXSFBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=C(N(N=C2C(F)(F)F)C3CCN(CC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3,5-dimethylpiperidin-1-yl)(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone , often referred to as a piperidine and pyrazole derivative, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into two main components:

  • Piperidine moiety : This includes the 3,5-dimethylpiperidin-1-yl group.
  • Pyrazole moiety : The 5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl group contributes to its biological activity.

1. Antagonistic Effects

Research indicates that compounds with similar structures exhibit antagonistic effects on various receptors. For instance, derivatives of piperidine and pyrazole have been shown to interact with histamine receptors, particularly the H4 receptor, which is implicated in inflammatory responses and allergic reactions .

2. Enzyme Inhibition

Studies have demonstrated that piperidine-based compounds can act as inhibitors of enzymes such as α-glucosidase. Compounds with structural similarities to our target compound have shown significant inhibition rates, suggesting potential applications in managing diabetes by delaying carbohydrate digestion .

3. Antimicrobial Activity

The pyrazole derivatives have also been evaluated for their antimicrobial properties. A related study highlighted that certain pyrazole derivatives exhibit moderate to excellent antifungal activity against various phytopathogenic fungi . This suggests that our compound may possess similar antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups in the piperidine and pyrazole rings can significantly influence their binding affinity and selectivity towards biological targets.

Functional Group Effect on Activity
Trifluoromethyl groupIncreases lipophilicity and potentially enhances receptor binding
Methyl substitutionsCan improve metabolic stability and bioavailability
Piperidine ringEssential for receptor interaction and enzyme inhibition

Case Study 1: Antihistaminic Activity

A study involving a series of piperidine derivatives demonstrated their ability to inhibit H4 receptors effectively. In vitro assays showed that modifications in the piperidine structure led to varying degrees of antagonistic activity, with some compounds exhibiting IC50 values in the nanomolar range .

Case Study 2: Antidiabetic Potential

Another investigation focused on the α-glucosidase inhibitory activity of piperidine derivatives. The study synthesized multiple analogs and assessed their efficacy using molecular docking simulations alongside enzyme assays. The results indicated that certain modifications in the piperidine structure significantly enhanced inhibitory potency compared to standard drugs like acarbose .

Scientific Research Applications

Molecular Formula

  • C : 19
  • H : 26
  • N : 4
  • F : 3

Structural Characteristics

The presence of multiple functional groups allows for diverse interactions with biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research has indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, studies on related piperidine compounds have demonstrated effectiveness against various bacterial strains, including Xanthomonas axonopodis and Ralstonia solanacearum . The incorporation of the dimethylpiperidine structure may enhance this activity due to its ability to disrupt microbial cell membranes.

Neurological Research

Piperidine derivatives are often explored for their potential in treating neurological disorders. The structural similarity of the compound to known neuroactive agents suggests it may interact with neurotransmitter systems. For example, compounds with similar piperidine frameworks have shown promise as modulators of acetylcholine receptors . This could position the compound as a candidate for further studies in neuropharmacology.

Cancer Research

The pyrazole moiety is recognized for its anticancer properties. Compounds containing pyrazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells . The specific substitution patterns in this compound may influence its efficacy as an anticancer agent.

Enzyme Inhibition

Recent studies have highlighted the potential of piperidine derivatives as inhibitors of various enzymes, including alpha-glucosidase . This suggests that the compound could be investigated for its role in managing diabetes through enzyme modulation.

Case Study 1: Antimicrobial Efficacy

A study synthesized several piperidine derivatives, including those similar to the target compound, and evaluated their antimicrobial efficacy against standard bacterial strains. Results indicated that modifications to the piperidine structure significantly impacted activity levels, highlighting the importance of chemical structure in antimicrobial effectiveness .

Case Study 2: Neuroactive Properties

In exploring the neuropharmacological potential of piperidine compounds, researchers found that certain derivatives exhibited significant effects on neurotransmitter release and receptor modulation. The incorporation of trifluoromethyl groups was noted to enhance binding affinity to specific receptors, suggesting a pathway for developing new neuroactive drugs .

Case Study 3: Anticancer Activity

Investigations into pyrazole-containing compounds revealed that those with specific substitutions at the 5-position (like trifluoromethyl) exhibited enhanced cytotoxicity against various cancer cell lines. This underscores the potential of (3,5-dimethylpiperidin-1-yl)(5-methyl-1-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanone as a lead compound in anticancer drug development .

Comparison with Similar Compounds

Structural Analog 1: (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone

Key Features :

  • Core Structure: Pyrazole-pyrimidine hybrid linked via a methanone bridge.
  • Substituents: 3,5-Dimethylpyrazole and 1-phenylpyrazolo[3,4-d]pyrimidin-4-ylamino groups.

Comparison :

  • The target compound replaces the pyrimidine ring with a piperidine system, likely reducing planarity and altering binding interactions.
  • The trifluoromethyl group in the target compound may improve metabolic stability compared to the phenylpyrazolo-pyrimidine analog .

Structural Analog 2: (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone

Key Features :

  • Core Structure: Di-tert-butylphenyl group attached to a pyrazole via methanone.
  • Substituents : Bulky tert-butyl groups enhance steric hindrance.

Comparison :

  • The trifluoromethyl group in the target compound offers electronegativity and lipophilicity, contrasting with the steric effects of tert-butyl substituents .

Structural Analog 3: 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone

Key Features :

  • Core Structure : Pyrazoline (dihydropyrazole) fused with diphenylpyrazole and pyridine.
  • Bioactivity : Demonstrated antimicrobial and anti-inflammatory properties in .

Comparison :

  • The trifluoromethyl group may enhance target selectivity compared to the phenyl-rich analog .

Structural Analog 4: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone

Key Features :

  • Core Structure: Indole-pyrazoline hybrid with a pyridine-methanone linker.
  • Bioactivity : Indole derivatives are associated with serotonin receptor modulation (implied in ).

Comparison :

  • Trifluoromethyl vs. indole: The former enhances hydrophobicity, while the latter enables aromatic stacking .

Data Table: Structural and Functional Comparison

Compound Name Core Features Key Substituents Potential Bioactivity
Target Compound Piperidine-pyrazole Trifluoromethyl, dimethylpiperidine Not reported (inference: kinase/GPCR modulation)
(3,5-Dimethylpyrazol-1-yl)-[4-(1-phenylpyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone Pyrazole-pyrimidine Phenylpyrimidine Kinase inhibition
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone Di-tert-butylphenyl-pyrazole tert-Butyl Steric hindrance applications
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone Pyrazoline-diphenylpyrazole Pyridine Antimicrobial
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone Indole-pyrazoline Indole, pyridine Serotonin modulation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.